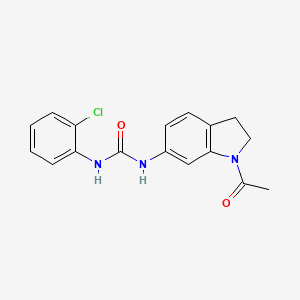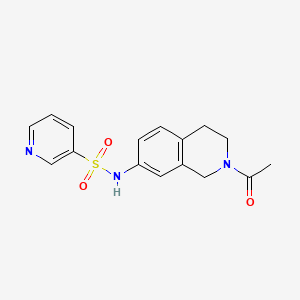![molecular formula C20H16F6N2O2 B6582237 N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide CAS No. 1208650-61-6](/img/structure/B6582237.png)
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide, more commonly known as MK-8776, is a small molecule inhibitor of the enzyme dihydroorotate dehydrogenase (DHODH). DHODH is a key enzyme involved in the de novo biosynthesis of pyrimidines, which are essential components of DNA and RNA. MK-8776 has been studied extensively in recent years due to its potential applications in scientific research, as well as its potential therapeutic effects in cancer and other diseases.
Scientific Research Applications
MK-8776 has been used in a variety of scientific research applications. It has been used as an inhibitor of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide in cell culture studies, and has been used to study the role of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide in the regulation of cell proliferation and apoptosis. MK-8776 has also been used to study the role of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide in the regulation of the cell cycle, as well as in the regulation of DNA synthesis and repair. In addition, MK-8776 has been used in studies of the regulation of protein synthesis and degradation, and in studies of the regulation of cellular metabolism.
Mechanism of Action
MK-8776 acts as a competitive inhibitor of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide, blocking the enzyme's active site and preventing the synthesis of pyrimidines. This inhibition of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide leads to a decrease in the production of pyrimidines, which in turn leads to a decrease in the production of DNA and RNA.
Biochemical and Physiological Effects
The inhibition of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide by MK-8776 has a number of biochemical and physiological effects. In cell culture studies, MK-8776 has been shown to inhibit cell proliferation and induce apoptosis, as well as to inhibit the cell cycle, DNA synthesis, and protein synthesis. In addition, MK-8776 has been shown to inhibit the production of reactive oxygen species and to decrease the levels of certain metabolites, such as uracil and thymidine.
Advantages and Limitations for Lab Experiments
The use of MK-8776 in laboratory experiments has several advantages. First, it is a relatively small molecule, which makes it easy to synthesize and store. Second, it is a highly specific and potent inhibitor of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide, which makes it ideal for studying the effects of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide inhibition. Additionally, MK-8776 is relatively nontoxic, which makes it safe to use in cell culture studies.
However, there are also some limitations to the use of MK-8776 in laboratory experiments. First, MK-8776 is not a reversible inhibitor of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide, which means that the effects of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide inhibition cannot be reversed once MK-8776 has been added to the system. Second, MK-8776 is not a substrate for N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide, which means that it cannot be used to study the kinetics of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide.
Future Directions
The potential applications of MK-8776 in scientific research and medicine are numerous. In the future, MK-8776 could be used to study the role of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide in the regulation of cell proliferation and apoptosis, as well as to study the role of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide in the regulation of the cell cycle, DNA synthesis and repair, protein synthesis and degradation, and cellular metabolism. Additionally, MK-8776 could be used to study the role of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide in the development of cancer and other diseases, as well as to develop potential therapeutic agents for these diseases. Finally, MK-8776 could be used to study the effects of N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide inhibition on the production of reactive oxygen species and the levels of certain metabolites.
Synthesis Methods
The synthesis of MK-8776 has been described in several publications. In one method, the synthesis begins with the reaction of 4-methyl-3-nitrophenol with 2-oxopyrrolidine to form the intermediate N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl] nitrile. This intermediate is then reacted with 3,5-bis(trifluoromethyl)benzyl bromide to form the desired product, MK-8776.
properties
IUPAC Name |
N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F6N2O2/c1-11-4-5-15(10-16(11)28-6-2-3-17(28)29)27-18(30)12-7-13(19(21,22)23)9-14(8-12)20(24,25)26/h4-5,7-10H,2-3,6H2,1H3,(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQLFJMMPFPGONN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-3,5-bis(trifluoromethyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(2-chlorophenyl)-3-{[4-(thiophen-2-yl)oxan-4-yl]methyl}urea](/img/structure/B6582168.png)
![1-[1-(morpholin-4-yl)-1-(thiophen-2-yl)propan-2-yl]-3-(thiophen-2-yl)urea](/img/structure/B6582180.png)
![1-[(4-chlorophenyl)methyl]-3-{2-[2-(4-methoxyphenyl)-6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl]ethyl}urea](/img/structure/B6582187.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-3-(phenylsulfanyl)propanamide](/img/structure/B6582194.png)
![N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-1-phenylmethanesulfonamide](/img/structure/B6582201.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-2,4-dimethylbenzamide](/img/structure/B6582211.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B6582216.png)
![N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B6582220.png)
![N-[3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582225.png)


![3-[(naphthalen-1-yl)methyl]-1-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}urea](/img/structure/B6582265.png)
![N-{4-[(dimethylcarbamoyl)methyl]phenyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6582271.png)
